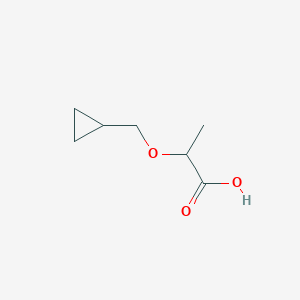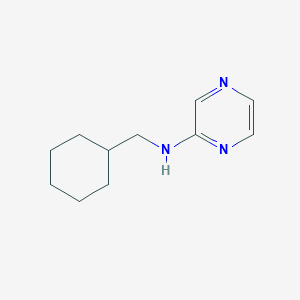![molecular formula C13H14N2O4 B1523297 Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate CAS No. 1311313-91-3](/img/structure/B1523297.png)
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Übersicht
Beschreibung
“Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate” is a chemical compound with the CAS Number: 196301-95-8 . It has a molecular weight of 232.24 . The IUPAC name for this compound is methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate .
Synthesis Analysis
The synthesis of oxadiazoles, which includes “Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate” is a white to yellow solid . The compound is stored at a temperature of +4°C .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study conducted by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. These derivatives, including compounds similar to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, demonstrated increased charge transfer resistance, indicating protective layer formation on mild steel. This suggests potential applications in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).
Mesomorphic and Photoluminescent Properties
Han, Wang, Zhang, and Zhu (2010) synthesized a series of 1,3,4-oxadiazole derivatives and investigated their phase behaviors and photoluminescent properties. These compounds, closely related to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, exhibited cholesteric mesophases with wide temperature ranges and strong blue fluorescence emissions. This implies potential applications in liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Antibacterial Activities
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities. Some compounds in this study, which share structural similarities with Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, showed good to moderate activities against various microorganisms, indicating potential in developing new antibacterial agents (Bektaş et al., 2007).
Renewable PET Production
Pacheco, Labinger, Sessions, and Davis (2015) discussed the production of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions. Compounds structurally related to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate were identified as side products in these reactions, highlighting their role in renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).
Chemosensors for Fluoride Detection
Ma, Li, Zong, Men, and Xing (2013) reported the synthesis of novel anion sensors containing 1,3,4-oxadiazole groups for fluoride sensing. These molecules, including structures similar to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, showed color changes from colorless to yellow upon fluoride addition, indicating their potential as selective fluoride chemosensors (Ma, Li, Zong, Men, & Xing, 2013).
Eigenschaften
IUPAC Name |
methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-12-14-11(15-19-12)8-18-10-6-4-9(5-7-10)13(16)17-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHBEMHBVMWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



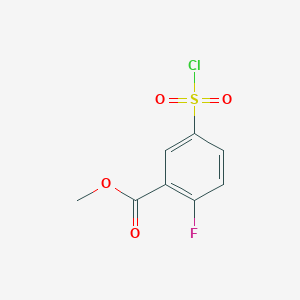
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
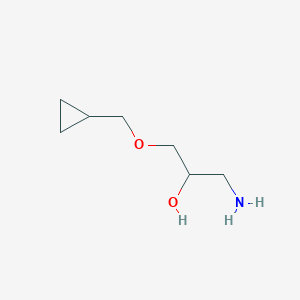
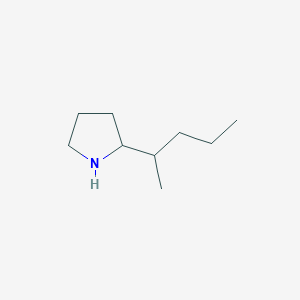
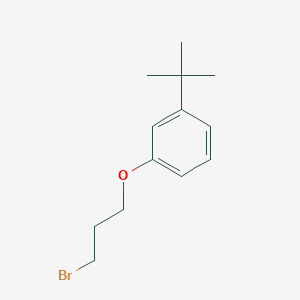
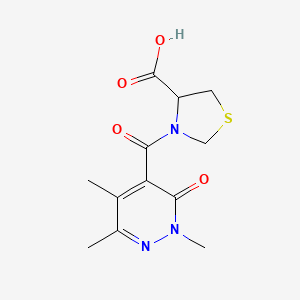
![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
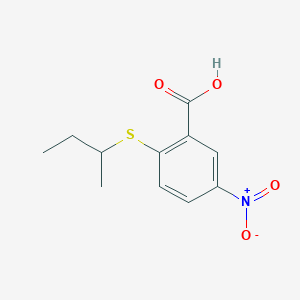
![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
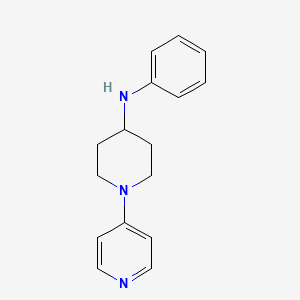
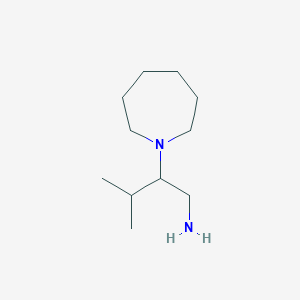
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)
